molecular formula C16H13N5O3 B4578702 Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester CAS No. 924829-01-6

Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester

Cat. No.: B4578702
CAS No.: 924829-01-6
M. Wt: 323.31 g/mol
InChI Key: AYUSTJNIYNDYJT-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester (IUPAC name: methyl 3-[(4-(1H-tetrazol-1-yl)benzamido)]benzoate) is a benzoic acid derivative featuring:

  • Methyl ester group: Enhances lipophilicity and metabolic stability compared to free carboxylic acids.
  • Benzamido linkage at the 3-position: Connects the benzoic acid core to a substituted benzoyl group.
  • Tetrazole ring at the para position of the benzoyl group: A heterocycle known for its acidity and hydrogen-bonding capacity, often used in medicinal chemistry to mimic carboxylic acids .

Properties

IUPAC Name

methyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)12-3-2-4-13(9-12)18-15(22)11-5-7-14(8-6-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUSTJNIYNDYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214073
Record name Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924829-01-6
Record name Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924829-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. This reaction can be catalyzed by various agents, including zinc salts or organocatalysts, under conditions such as microwave heating or the use of solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable and eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Conditions may vary from room temperature to elevated temperatures, depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to specific enzymes and receptors. This binding can inhibit or activate certain biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Key Features Molecular Formula Molecular Weight Key Differences from Target Compound Reference
Target Compound : Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester Methyl ester, 3-substituted benzamido, para-tetrazole C₁₆H₁₄N₆O₃ 338.32 g/mol Reference standard -
Ethyl 4-[(4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoyl)amino]benzoate Ethyl ester, sulfanyl methyl linker, phenyl-tetrazole, 4-substituted C₂₄H₂₁N₅O₃S 459.52 g/mol Ethyl ester, sulfanyl group, phenyl-tetrazole
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate Methyl ester, 3-amino-4-triazole substitution C₁₀H₁₀N₄O₂ 234.21 g/mol Triazole instead of tetrazole, amino group
Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester Methyl ester, 2-hydroxy, 3-nitrobenzamido C₁₅H₁₂N₂O₆ 316.27 g/mol Nitro group, hydroxy substitution
3-Amino-4-methyl benzoic acid methyl ester Methyl ester, 3-amino-4-methyl substitution C₁₀H₁₃NO₂ 179.22 g/mol Lacks tetrazole, simpler substitution pattern

Impact of Structural Variations

Tetrazole vs. Triazole vs. Nitro Groups
  • Tetrazole (target compound and ): High acidity (pKa ~4.9) allows ionization at physiological pH, mimicking carboxylates in drug-receptor interactions.
Ester Group (Methyl vs. Ethyl)
  • Methyl ester (target compound, ): Higher volatility and slightly lower lipophilicity compared to ethyl esters.
  • Ethyl ester (): Increased lipophilicity may enhance membrane permeability but slow hydrolysis rates.
Substitution Position
  • 3-position substitution (target compound, ): Steric effects may influence binding to biological targets.

Biological Activity

Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester (CAS No. 924829-01-6) is a complex organic compound notable for its unique structure, which includes a benzoic acid core, a tetrazole ring, and a methyl ester functional group. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. Below is a detailed examination of its biological activity based on current research findings.

PropertyValue
Molecular FormulaC16H13N5O3
Molecular Weight323.31 g/mol
CAS Number924829-01-6
InChIInChI=1S/C16H13N5O3/

Antibacterial and Antifungal Properties

Research indicates that benzoic acid derivatives, including the methyl ester variant, exhibit significant antibacterial and antifungal activities. A study highlighted that certain benzoic acid derivatives can enhance the activity of protein degradation systems in human cells, which may contribute to their antimicrobial effects .

Anticancer Potential

The compound's derivatives are being investigated for their potential as anticancer agents. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of proteasomal pathways and cathepsins B and L .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Protein Degradation Pathways : The compound promotes the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis and regulating apoptosis .
  • Enzyme Activation : It has been shown to activate key enzymes involved in protein degradation, such as cathepsins B and L, enhancing the breakdown of misfolded proteins in cancerous cells .

Study on Protein Degradation Systems

A study conducted on various benzoic acid derivatives indicated that compound 3 (a related structure) significantly activated cathepsins B and L by approximately 467.3% in cell-based assays. This suggests that similar compounds could have therapeutic implications in modulating protein degradation pathways in cancer treatment .

In Vitro Antimicrobial Activity

In vitro assays have demonstrated that derivatives of benzoic acid exhibit varying degrees of antimicrobial activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The efficacy was evaluated using minimum inhibitory concentration (MIC) methods, revealing promising results for certain derivatives.

Comparative Analysis with Similar Compounds

Compound TypeKey CharacteristicsBiological Activity
4-(1H-triazol-1-yl)benzoic Acid Similar benzoic acid core; triazole ringAntioxidant, antimicrobial
1,2,3-triazole Derivatives Contains triazole; varied biological effectsAntimicrobial, anticancer

The presence of the tetrazole ring in this compound distinguishes it from other similar compounds by imparting unique chemical properties that enhance its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester
Reactant of Route 2
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Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester

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